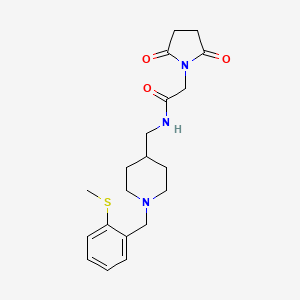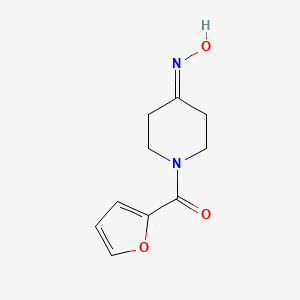
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phényl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, an amide group, and a pyrrolidinone ring. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridazine rings, which are nitrogen-containing heterocyclic rings, as well as the amide group and the pyrrolidinone ring. These groups would likely contribute to the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the pyrazole and pyridazine rings, as well as the carbonyl group in the amide and pyrrolidinone rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms and the carbonyl groups could contribute to its polarity and potentially its solubility in various solvents .Applications De Recherche Scientifique
- Ce composé a été étudié pour ses effets anti-inflammatoires. Dans une étude, il a été testé sur des cellules de macrophages RAW264.7 induites par le LPS. Les résultats ont montré que les composés 8d, 9d et 9k présentaient l'effet inhibiteur le plus élevé sur la production d'oxyde nitrique (NO). De plus, les composés 8d et 9k ont démontré une inhibition significative de la production de prostaglandine E2 (PGE2) et de cytokines (TNF-α, IL-6, IL-1β) à une concentration de 10 μM .
- Le composé 9k était particulièrement efficace pour inhiber les protéines iNOS et COX-2. Il a également montré une inhibition remarquable des médiateurs pro-inflammatoires et des cytokines. L'affinité de liaison des composés 8d et 9k au site actif de la COX-2 était similaire à celle du ligand natif célécoxib .
- Bien que non étudiés directement pour leurs effets antitumoraux, des dérivés de pyrazoline apparentés ont démontré une activité cytotoxique contre des lignées cellulaires tumorales humaines. Des recherches plus approfondies sur le potentiel antitumoral de ce composé pourraient être utiles .
- Un autre dérivé de pyrazoline avec une structure similaire a été étudié pour son potentiel neurotoxique. Il a affecté l'activité de l'acétylcholinestérase (AChE) et les niveaux de malondialdéhyde (MDA) dans le cerveau des alevins. Enquêter si notre composé présente des effets similaires pourrait être pertinent .
Propriétés anti-inflammatoires
Inhibition de l'iNOS et de la COX-2
Activité antitumorale potentielle
Neurotoxicité et effets comportementaux
Orientations Futures
The study of this compound could provide interesting insights into its chemical and biological properties. Future research could focus on its synthesis, the exploration of its reactivity, the determination of its physical and chemical properties, and the investigation of its potential biological activity .
Propriétés
IUPAC Name |
5-oxo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c26-17-9-6-14(22-17)18(27)21-13-4-2-12(3-5-13)20-15-7-8-16(24-23-15)25-11-1-10-19-25/h1-5,7-8,10-11,14H,6,9H2,(H,20,23)(H,21,27)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNICAZKPSVQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

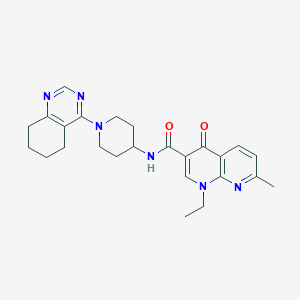
![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)
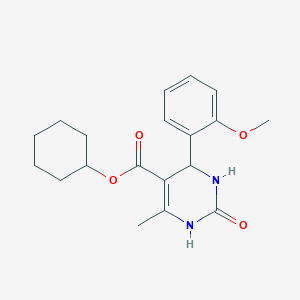
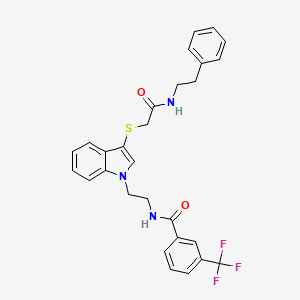
![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)
![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)
![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)
